molecular formula C5H7BrO2 B1269506 3-Bromopentane-2,4-dione CAS No. 3043-28-5

3-Bromopentane-2,4-dione

Cat. No.: B1269506
CAS No.: 3043-28-5
M. Wt: 179.01 g/mol
InChI Key: KCHDFLHQXZRDKL-UHFFFAOYSA-N
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Description

3-Bromopentane-2,4-dione is an organic compound with the chemical formula C5H7BrO2. It is a colorless to pale yellow crystalline solid with a weak aroma. This compound is soluble in alcohol, ether, and ketone solvents at room temperature but insoluble in water . It is commonly used as a reagent and intermediate in organic synthesis .

Safety and Hazards

3-Bromopentane-2,4-dione is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While there are no explicit future directions mentioned in the search results, the synthesis and use of 3-Bromopentane-2,4-dione in various chemical reactions suggest potential for further exploration in the field of organic synthesis .

Mechanism of Action

The mechanism of action of 3-Bromopentane-2,4-dione involves its reactivity as a brominated compound. The bromine atom in the molecule can participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

3-Bromopentane-2,4-dione can be compared with other brominated compounds and 1,3-dicarbonyl compounds. Similar compounds include:

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

3-bromopentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHDFLHQXZRDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326692
Record name 3-bromopentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3043-28-5
Record name 3-bromopentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary chemical reactions 3-Bromopentane-2,4-dione is known to undergo?

A1: this compound exhibits interesting reactivity, particularly undergoing deacylation reactions. Research has shown that it can be deacylated in the presence of aromatic compounds using silica-supported Brønsted acids containing sulfonic groups [, ]. This reaction proceeds via the cleavage of the sp3-sp3 carbon-carbon bond, leading to the formation of a carbocation that can then react with the aromatic compound.

Q2: Are there specific applications of this compound in organic synthesis?

A2: While not a common reagent, this compound serves as a useful precursor in synthesizing thienopyridine derivatives []. When reacted with 4,6-diamino-3-cyanopyridine-2(1H)-thione (compound 1 in the study) in a hot potassium hydroxide solution, it forms 2-acetylthienopyridine []. This highlights its potential in constructing heterocyclic compounds with possible biological activity.

Q3: Have the electrochemical properties of this compound derivatives been investigated?

A3: Yes, polarographic studies have been conducted on 3-arylazo-3-bromopentane-2,4-diones []. This research provides insights into the reduction behavior of these compounds, which can be valuable for understanding their reactivity and potential applications in electrochemistry or redox reactions.

Q4: What can be said about the structural characterization of this compound and its derivatives?

A4: Although the provided research snippets don't delve into detailed spectroscopic characterization of this compound itself, they confirm the structure of its derivatives. Techniques like IR, 1H NMR, 13C NMR, and elemental analysis have been used to confirm the structures of various thienopyridine derivatives synthesized using this compound as a starting material []. For deeper insights into the structural properties of this compound, further investigation and spectroscopic analyses would be needed.

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